N'-(2-chloro-5-nitrobenzylidene)isonicotinohydrazide
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Overview
Description
N’-(2-chloro-5-nitrobenzylidene)isonicotinohydrazide is a chemical compound synthesized by the condensation reaction of 2-chloro-5-nitrobenzaldehyde with isonicotinohydrazide in a methanol solution . This compound is known for its trans configuration with respect to the C=N and C-N bonds . The dihedral angle between the benzene and pyridine rings is 12.1° .
Preparation Methods
The synthesis of N’-(2-chloro-5-nitrobenzylidene)isonicotinohydrazide involves the following steps :
Condensation Reaction: 2-chloro-5-nitrobenzaldehyde is reacted with isonicotinohydrazide in a methanol solution.
Reaction Conditions: The reaction is typically carried out at room temperature, and the product is obtained in a trans configuration.
Chemical Reactions Analysis
N’-(2-chloro-5-nitrobenzylidene)isonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and nitro positions.
Scientific Research Applications
N’-(2-chloro-5-nitrobenzylidene)isonicotinohydrazide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(2-chloro-5-nitrobenzylidene)isonicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors .
Comparison with Similar Compounds
N’-(2-chloro-5-nitrobenzylidene)isonicotinohydrazide can be compared with other similar compounds, such as:
Schiff Bases: Similar to other Schiff base compounds, it exhibits unique structural and chemical properties.
Isonicotinohydrazide Derivatives: Shares similarities with other derivatives in terms of its synthesis and applications.
Properties
Molecular Formula |
C13H9ClN4O3 |
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Molecular Weight |
304.69 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H9ClN4O3/c14-12-2-1-11(18(20)21)7-10(12)8-16-17-13(19)9-3-5-15-6-4-9/h1-8H,(H,17,19)/b16-8+ |
InChI Key |
CLMJCIVIZXVIBK-LZYBPNLTSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=O)C2=CC=NC=C2)Cl |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)C2=CC=NC=C2)Cl |
Origin of Product |
United States |
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